2-(2-Hydroxypropylamino)-2',6'-dimethylacetanilide hydrochloride

Description

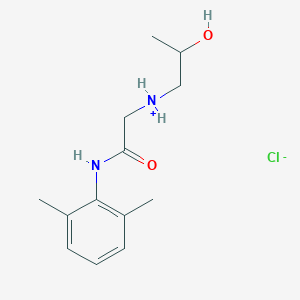

This compound is an acetanilide derivative characterized by a 2',6'-dimethylphenyl core, an acetamide backbone, and a 2-hydroxypropylamino substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No. |

20846-41-7 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-(2-hydroxypropyl)azanium;chloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-9-5-4-6-10(2)13(9)15-12(17)8-14-7-11(3)16;/h4-6,11,14,16H,7-8H2,1-3H3,(H,15,17);1H |

InChI Key |

WMVJMDXGDANYMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[NH2+]CC(C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloropropanol is replaced by the amino group of 2,6-dimethylaniline. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features and physicochemical properties of related compounds:

Key Observations:

- Chloro-substituted analogs (e.g., ) exhibit higher lipophilicity, favoring pesticidal applications.

- Salt Forms : Dihydrochloride salts (e.g., ) demonstrate enhanced solubility and stability, critical for pharmaceutical formulations.

Solubility and Stability:

- 2-(Diethylamino)-2',6'-acetoxylidide: Log10 water solubility = -1.77, indicating moderate hydrophobicity .

- 2',6'-Dimethylacetanilide: Acute oral toxicity (H302) and skin irritation (H315) . The hydroxypropylamino group in the target compound may mitigate irritation by reducing direct interaction with membranes.

- Chloroacetamides : Higher logP values (e.g., ~3.5 for 2-Chloro-N-(2,6-dimethylphenyl)acetamide) suggest agricultural use due to persistence in lipid-rich environments .

Toxicity and Handling:

- 2',6'-Dimethylacetanilide : Requires precautions against inhalation (H332) and skin contact (H312) .

Biological Activity

2-(2-Hydroxypropylamino)-2',6'-dimethylacetanilide hydrochloride, commonly known as a derivative of acetanilide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its specific structural features, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C12H18ClN3O2, with a molecular weight of 273.74 g/mol. Its structure includes a hydroxyl group, an amine group, and an acetanilide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18ClN3O2 |

| Molecular Weight | 273.74 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the amine group may participate in ionic interactions, further enhancing its binding affinity to target proteins.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, it can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the efficacy of various acetanilide derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

- Enzyme Inhibition : In vitro assays revealed that this compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values of 15 µM and 20 µM respectively, suggesting its potential use as an anti-inflammatory agent .

- Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.